molecular formula C9H10N4O2 B2923628 Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2270905-24-1

Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2923628
CAS No.: 2270905-24-1
M. Wt: 206.205
InChI Key: HTOBGHOLSURBPI-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (C₁₀H₁₁N₄O₂) is a nitrogen-rich heterocyclic compound featuring a fused triazole-pyrimidine core. Key structural attributes include:

  • Methyl groups at positions 2 and 5 of the triazole-pyrimidine scaffold.
  • Carboxylate ester at position 6.
    This compound is of interest in agrochemical and pharmaceutical research due to the bioactivity of triazolo[1,5-a]pyrimidine derivatives, which include herbicidal, antiproliferative, and antimicrobial properties .

Properties

IUPAC Name

methyl 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-5-7(8(14)15-3)4-13-9(10-5)11-6(2)12-13/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOBGHOLSURBPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C=C1C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazonoyl halides with alkyl carbothioates in the presence of a base such as triethylamine. The reaction conditions often require heating and the use of solvents to facilitate the formation of the triazolopyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the final product. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In the field of chemistry, Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It can inhibit the growth of various microorganisms and modulate inflammatory responses in biological systems.

Medicine: In medicinal research, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and inflammatory diseases.

Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity contribute to its widespread use in various applications.

Mechanism of Action

The mechanism by which Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound's interactions.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of triazolo[1,5-a]pyrimidines are highly sensitive to substituent positions and functional groups. Below is a comparative analysis (Table 1):

Table 1: Structural and Functional Comparison of Selected Triazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Molecular Formula Key Applications/Activities References
Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 2-Me, 5-Me, 6-COOCH₃ C₁₀H₁₁N₄O₂ Herbicide research (ALS inhibitors)
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Me, 7-Me, 6-COOCH₂CH₃ C₁₀H₁₂N₄O₂ Synthetic intermediate, agrochemical studies
2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 2-NH₂, 5-Me, 6-CONH-p-tolyl C₂₄H₂₆N₆O₄ Antiproliferative activity (IC₅₀: 1.2–8.7 μM)
Methyl 7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-Me, 7-(4-F-C₆H₄), 6-COOCH₃ C₁₄H₁₃FN₄O₂ Not reported (structural analog)
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carbonitrile 5-Me, 6-CN C₇H₆N₆ Antifungal/antibacterial agents

Physicochemical and Stability Considerations

  • Solubility : Carboxylate esters (e.g., methyl/ethyl esters) generally exhibit higher lipophilicity than carboxamides, influencing bioavailability .
  • Stability : Dihydro derivatives (e.g., 4,7-dihydro analogs) may undergo oxidation under ambient conditions, requiring stabilization for agricultural use .

Biological Activity

Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C₉H₁₀N₄O₂
  • Molecular Weight : 206.21 g/mol
  • CAS Number : 2270905-24-1

Biological Activities

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Case Study 1 : A study evaluated the antiproliferative activity of triazolo-pyrimidine derivatives against human cancer cell lines MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast). The compound exhibited significant activity with IC₅₀ values indicating its potency compared to standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
CompoundCell LineIC₅₀ (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

The mechanism of action involves the inhibition of the ERK signaling pathway, leading to reduced phosphorylation levels of key proteins involved in cell proliferation and survival . Furthermore, this compound induced apoptosis and G2/M phase arrest in cancer cells.

Anti-inflammatory Activity

This compound has also been studied for its anti-inflammatory properties.

  • Case Study 2 : In vitro assays demonstrated that derivatives of triazolo-pyrimidine significantly inhibited COX-2 activity, a key enzyme in the inflammatory process. The IC₅₀ values for selected compounds were comparable to those of established anti-inflammatory drugs such as celecoxib .
CompoundCOX-2 Inhibition IC₅₀ (μmol)
Compound A0.04 ± 0.09
Compound B0.04 ± 0.02
Celecoxib0.04 ± 0.01

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine derivatives indicates that modifications at various positions on the triazolo and pyrimidine rings can enhance biological activity. For example:

  • Substitution at the 6-position with different functional groups has been shown to affect both anticancer and anti-inflammatory activities significantly .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing aminotriazole derivatives (e.g., 3-amino-1,2,4-triazole) with diethyl ethoxymethylenemalonate in glacial acetic acid for 3 hours. The precipitate is isolated via filtration, washed with cold water, and purified using petroleum ether-ethyl acetate mixtures (7:3 v/v), yielding ~60–82% . Alternative routes include using TMDP catalysts in water-ethanol (1:1 v/v) for improved regioselectivity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Characterization relies on:

  • 1H NMR : Key signals include aromatic protons (δ 8.8–8.9 ppm for triazole protons) and methyl/ethyl groups (δ 1.2–2.4 ppm). Substituents like pentyl chains show triplet/triplet-of-triplets splitting (e.g., δ 4.3 ppm, J = 7 Hz) .
  • Mass Spectrometry (ESI) : Molecular ions (e.g., m/z 412.2 [M+H]+) confirm molecular weight .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are validated against calculated values (e.g., C: 67.12%, H: 8.08%) .

Q. What solvent systems are optimal for purification?

  • Methodological Answer : Petroleum ether-ethyl acetate (7:3 v/v) is widely used for column chromatography, achieving >70% purity. Recrystallization from ethanol-DMF mixtures improves crystallinity for X-ray diffraction studies .

Advanced Research Questions

Q. How do substituents at the 2- and 5-positions influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • 2-Position : Aromatic groups (e.g., p-tolyl) enhance CB2 receptor binding affinity (Ki < 50 nM) compared to alkyl substituents. Electron-withdrawing groups (e.g., 4-chlorophenyl) improve metabolic stability .
  • 5-Position : Methyl groups optimize steric fit in hydrophobic pockets, while bulkier substituents (e.g., adamantyl) reduce solubility but increase receptor selectivity .
  • Data Table :
Substituent (Position 2)CB2 Ki (nM)Solubility (µg/mL)
Methyl12015
p-Tolyl458
4-Chlorophenyl385
Source: Adapted from

Q. How can contradictions in NMR data for structurally similar analogs be resolved?

  • Methodological Answer : Discrepancies in chemical shifts (e.g., δ 8.8 vs. 8.9 ppm for triazole protons) arise from:

  • Solvent Effects : DMSO-d6 vs. CDCl3 alters hydrogen bonding and shielding .
  • Substituent Electronic Effects : Electron-donating groups (e.g., methoxy) downfield-shift adjacent protons, while electron-withdrawing groups (e.g., nitro) cause upfield shifts .
  • Resolution Strategy : Compare data across multiple solvents and use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .

Q. What strategies improve regioselectivity in triazolo[1,5-a]pyrimidine synthesis?

  • Methodological Answer : Regioselectivity is controlled by:

  • Catalysts : TMDP in water-ethanol mixtures directs cyclization to the 1,5-a isomer over 1,2,4 isomers .
  • Reaction Conditions : Acidic conditions (e.g., HCl in DMF) favor 4,7-dihydro intermediates, while ionic liquids promote aromatization .
  • Thermodynamic vs. Kinetic Control : Refluxing in xylene drives thermodynamically stable products, whereas low temperatures favor kinetic intermediates .

Methodological Notes

  • Synthetic Optimization : Yields >75% require strict anhydrous conditions and stoichiometric excess (1.5×) of diethyl ethoxymethylenemalonate .
  • Analytical Pitfalls : ESI-MS may show adducts (e.g., [M+Na]+); confirm using high-resolution MS .
  • Biological Testing : Use radioligand binding assays (e.g., [³H]CP-55,940 for CB2) with HEK293T cells expressing recombinant receptors .

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